Mecoprop

Overview

Description

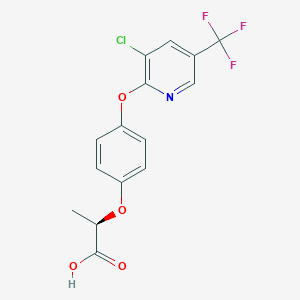

Mecoprop, or methylchlorophenoxypropionic acid (MCPP), is a common general use herbicide found in many household weed killers and “weed-and-feed” type lawn fertilizers. It is primarily used to control broadleaf weeds .

Synthesis Analysis

Mecoprop is synthesized using a solid-liquid phase transfer catalysis (S-L PTC) with K2CO3 as a mild base and toluene as a solvent. This method achieves a conversion of 95% with 100% selectivity for Mecoprop ester at 100°C .Molecular Structure Analysis

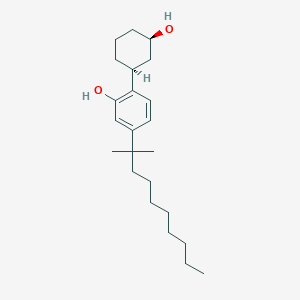

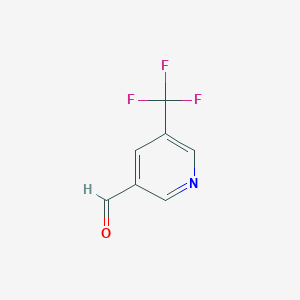

The molecular formula of Mecoprop is C10H11ClO3. It is a monocarboxylic acid that is lactic acid in which the hydroxyl hydrogen is replaced by a 4-chloro-2-methylphenyl group .Chemical Reactions Analysis

Mecoprop undergoes solid-liquid phase transfer catalyzed (S-L PTC) O-alkylation of 4-chloro-2-methyl phenol to form methyl 2-(4-chloro-2-methylphenoxy) propionate (Mecoprop methyl ester) .Physical And Chemical Properties Analysis

Mecoprop appears as colorless crystals. It is corrosive to metals. The molecular weight of Mecoprop is 214.64 g/mol .Scientific Research Applications

Herbicide in Agriculture

Mecoprop is widely used as a herbicide on various crops such as winter and spring wheat (including durum and spelt), barley, rye, oats, and triticale . It helps in controlling broadleaf weeds, contributing to increased crop yield.

Water Treatment

Mecoprop imprinted polymers (MIPs) have been used for the extraction of Mecoprop from environmental aqueous samples . The adsorption capacity of MIP in spiked bottled water and groundwater samples showed that the polymer could effectively extract

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-(4-chloro-2-methylphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNTGYJSOUMFZEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3, Array | |

| Record name | MECOPROP | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18167 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MECOPROP | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0055 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

19095-88-6 (hydrochloride salt), 1929-86-8 (potassium salt), 37107-00-9 (ammonium salt) | |

| Record name | Mecoprop [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9024194 | |

| Record name | (+/-)-2-(4-Chloro-2-methylphenoxy)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Mecoprop appears as colorless crystals. Corrosive to metals. Used as an herbicide., Colorless to brown solid; [ICSC] Tan powder with lumps; [MSDSonline], COLOURLESS-TO-BROWN CRYSTALLINE POWDER. | |

| Record name | MECOPROP | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18167 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mecoprop | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5930 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | MECOPROP | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0055 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility of its salts in water: diethanolamine 580, dimethyalmine 660 (all in g/L, 20 °C) /Mecoprop salts/, In water, 880 mg/L at 25 °C, Insoluble in water, In acetone, diethyl ether, ethanol > 1000; ethyl acetate 825; chloroform: 339 (all in g/kg, 20 °C), Soluble in alcohol, acetone, ether, Solubility in water, g/100ml at 25 °C: 0.07 | |

| Record name | Mecoprop | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1738 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MECOPROP | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0055 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.28 g/cm³ | |

| Record name | MECOPROP | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0055 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0000023 [mmHg], 1.6 mPa (1.2X10-5 mm Hg) at 25 °C, Vapor pressure, Pa at 22.5 °C: 0.08 | |

| Record name | Mecoprop | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5930 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Mecoprop | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1738 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MECOPROP | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0055 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Product Name |

Mecoprop | |

Color/Form |

Colorless crystals, Solid | |

CAS RN |

93-65-2, 7085-19-0 | |

| Record name | MECOPROP | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18167 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mecoprop | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mecoprop [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MECOPROP | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60282 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 2-(4-chloro-2-methylphenoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (+/-)-2-(4-Chloro-2-methylphenoxy)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-chloro-2-methylphenoxy)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.624 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(4-chloro-2-methylphenoxy)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.060 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MECOPROP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74N8TKR9P8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Mecoprop | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1738 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MECOPROP | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0055 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

93-95 °C, MP: 93-94 °C, 94 °C | |

| Record name | Mecoprop | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1738 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MECOPROP | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0055 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of 2-(4-chloro-2-methylphenoxy)propionic acid (Mecoprop)?

A1: 2-(4-chloro-2-methylphenoxy)propionic acid (Mecoprop) acts as a synthetic auxin, mimicking the effects of the natural plant hormone indole-3-acetic acid (IAA). While the exact mechanism remains under investigation, research suggests that 2-(4-chloro-2-methylphenoxy)propionic acid (Mecoprop) might disrupt normal plant growth by interfering with auxin-regulated processes, leading to uncontrolled cell growth and ultimately plant death. [, ]

Q2: How does the application method (foliar vs. root) affect the activity of 2-(4-chloro-2-methylphenoxy)propionic acid (Mecoprop)?

A2: Studies indicate that 2-(4-chloro-2-methylphenoxy)propionic acid (Mecoprop) can be absorbed by both foliage and roots. [, ] The effectiveness of each application method can vary depending on factors like plant species, growth stage, and soil characteristics. For instance, research on Galium aparine control found foliar applications in April to be most effective, while root uptake from soil showed varied results. []

Q3: Are there visual indicators of 2-(4-chloro-2-methylphenoxy)propionic acid (Mecoprop) activity on target plants?

A3: Yes, 2-(4-chloro-2-methylphenoxy)propionic acid (Mecoprop) can cause noticeable changes in plant morphology. In wheat seedlings, for example, foliar application at four times the normal field rate led to stunted root and shoot growth. Additionally, treated plants developed short, swollen lateral roots, although the root system showed signs of recovery over time. []

Q4: What is the molecular formula and weight of 2-(4-chloro-2-methylphenoxy)propionic acid (Mecoprop)?

A4: The molecular formula of 2-(4-chloro-2-methylphenoxy)propionic acid (Mecoprop) is C10H11ClO3, and its molecular weight is 214.65 g/mol. []

Q5: How does soil type influence the efficacy of 2-(4-chloro-2-methylphenoxy)propionic acid (Mecoprop)?

A5: Studies demonstrate that soil organic matter content plays a crucial role in 2-(4-chloro-2-methylphenoxy)propionic acid (Mecoprop) efficacy. Soils with higher organic matter tend to adsorb more 2-(4-chloro-2-methylphenoxy)propionic acid (Mecoprop), reducing its availability for plant uptake and consequently lowering its herbicidal activity. []

Q6: Does temperature affect the activity of 2-(4-chloro-2-methylphenoxy)propionic acid (Mecoprop)?

A6: Preliminary research suggests that 2-(4-chloro-2-methylphenoxy)propionic acid (Mecoprop) activity might be positively correlated with soil temperature, at least within the range of 0–12°C. Enhanced control of Galium aparine was observed at soil temperatures above 6°C. []

Q7: Is there evidence of photocatalytic degradation of 2-(4-chloro-2-methylphenoxy)propionic acid (Mecoprop)?

A7: Yes, research has shown that 2-(4-chloro-2-methylphenoxy)propionic acid (Mecoprop) can undergo photocatalytic degradation when exposed to UV or visible light in the presence of a photocatalyst like titanium dioxide (TiO2). This process generates chloride ions as a byproduct, allowing for the monitoring of degradation progress. [, ]

Q8: How does the presence of hydrogen peroxide (H2O2) affect the ozonation of 2-(4-chloro-2-methylphenoxy)propionic acid (Mecoprop)?

A8: The addition of hydrogen peroxide (H2O2) to 2-(4-chloro-2-methylphenoxy)propionic acid (Mecoprop) ozonation can have both synergistic and inhibitory effects. While low concentrations of hydrogen peroxide (H2O2) (<0.01 M) don't significantly impact the oxidation rate, higher concentrations can actually hinder the process. This is attributed to the competition between hydrogen peroxide (H2O2) and 2-(4-chloro-2-methylphenoxy)propionic acid (Mecoprop) for ozone and hydroxyl radicals. []

Q9: How does the chemical structure of 2-(4-chloro-2-methylphenoxy)propionic acid (Mecoprop) contribute to its herbicidal activity?

A9: The phenoxypropionic acid structure of 2-(4-chloro-2-methylphenoxy)propionic acid (Mecoprop), particularly the presence of a carboxyl group, appears crucial for its activity. Studies comparing different phenoxy herbicides suggest that this group plays a key role in the binding to soil components and potentially to plant receptors. []

Q10: Does the chirality of 2-(4-chloro-2-methylphenoxy)propionic acid (Mecoprop) influence its degradation?

A10: Yes, research indicates that the two enantiomers of 2-(4-chloro-2-methylphenoxy)propionic acid (Mecoprop), (R)- and (S)-, are degraded at different rates by certain bacterial species. For instance, Sphingomonas herbicidovorans MH preferentially degrades the (S)-enantiomer. This enantioselectivity suggests the involvement of specific enzymes targeting each form. [, , ]

Q11: Can 2-(4-chloro-2-methylphenoxy)propionic acid (Mecoprop) be stabilized against photodegradation?

A11: Research suggests that encapsulating 2-(4-chloro-2-methylphenoxy)propionic acid (Mecoprop) in hydroxypropyl-β-cyclodextrin (HP-β-CD) can enhance its photostability. Inclusion complexes formed with HP-β-CD showed a threefold increase in half-life compared to free 2-(4-chloro-2-methylphenoxy)propionic acid (Mecoprop) molecules when exposed to simulated solar irradiation. []

Q12: Are there regulatory concerns regarding 2-(4-chloro-2-methylphenoxy)propionic acid (Mecoprop) use?

A12: Yes, the presence of 2-(4-chloro-2-methylphenoxy)propionic acid (Mecoprop) in groundwater and surface water has raised concerns about its potential risks to human health and the environment. While the European Food Safety Authority (EFSA) has reviewed the risk assessment for 2-(4-chloro-2-methylphenoxy)propionic acid (Mecoprop)-P, information gaps and concerns remain, particularly regarding non-dietary exposure and potential endocrine-disrupting properties. []

Q13: What analytical techniques are commonly used to quantify 2-(4-chloro-2-methylphenoxy)propionic acid (Mecoprop) residues?

A13: Several analytical methods have been employed for 2-(4-chloro-2-methylphenoxy)propionic acid (Mecoprop) detection and quantification. Gas chromatography coupled with electron capture detection (GC-ECD) or mass spectrometry (GC-MS) is commonly used after derivatization of the herbicide to improve its volatility. High-performance liquid chromatography (HPLC) is another technique used for analysis, often coupled with UV detection. Enzyme-linked immunosorbent assays (ELISAs) have also been developed for rapid screening of 2-(4-chloro-2-methylphenoxy)propionic acid (Mecoprop) in water samples. [, , , , ]

Q14: How significant is surface runoff as a pathway for 2-(4-chloro-2-methylphenoxy)propionic acid (Mecoprop) transport?

A14: Studies have demonstrated that surface runoff can contribute to the transport of 2-(4-chloro-2-methylphenoxy)propionic acid (Mecoprop) from treated areas to water bodies. Factors like rainfall intensity, herbicide application rate, and time elapsed since application influence the concentration of 2-(4-chloro-2-methylphenoxy)propionic acid (Mecoprop) detected in runoff. The maximum observed concentrations reached up to 23.34 μg/L in a study conducted in Denmark. [, ]

Q15: Are there alternative herbicides or strategies for weed control that could reduce reliance on 2-(4-chloro-2-methylphenoxy)propionic acid (Mecoprop)?

A15: Research exploring alternative weed control methods is ongoing. Integrated weed management strategies that combine different approaches, such as cultural practices (crop rotation, cover crops), mechanical weed control, and the use of less persistent herbicides, could contribute to decreasing the dependence on 2-(4-chloro-2-methylphenoxy)propionic acid (Mecoprop). Further research on the efficacy and environmental fate of these alternatives is crucial for making informed decisions about their implementation. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.